molecular formula C7H10N2O4 B1267809 Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 21823-24-5

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

货号: B1267809
CAS 编号: 21823-24-5
分子量: 186.17 g/mol
InChI 键: NILZBYCDEFCXPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS 21823-24-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol , this compound features a hydantoin (imidazolidine-2,4-dione) core structure, which serves as a privileged scaffold in the design of biologically active molecules . The structure is characterized by a molecular density of approximately 1.302 g/cm³ and a polar surface area of 75.7 Ų , properties that influence its solubility and reactivity in synthetic applications. This compound is structurally related to derivatives investigated as potent inhibitors of metalloproteinases, specifically MMP-12 (Macrophage Metalloelastase) . Inhibition of MMP-12 is a promising therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The molecular framework allows for further synthetic modification, making it a versatile intermediate for generating diverse compound libraries targeting enzyme inhibition. As a key synthetic precursor, it is utilized in the development of complex heterocyclic systems through reactions that involve the exocyclic ester and carbonyl groups, enabling structure-activity relationship (SAR) studies . Our product is supplied with comprehensive analytical data and is strictly intended for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZBYCDEFCXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304349
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21823-24-5
Record name NSC165488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reaction Mechanism and Procedure

This method involves the cyclization of ethyl 2-amino-3-(methylamino)propionate using phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, followed by intramolecular cyclization to yield the imidazolidine ring.

Typical Protocol :

  • Reactants : Ethyl 2-amino-3-(methylamino)propionate (1.0 equiv), phosgene (1.2 equiv), sodium bicarbonate (NaHCO₃, 10.0 equiv).
  • Solvent : Water or dichloromethane (DCM).
  • Conditions : 0°C → room temperature, 12–24 hours.
  • Workup : Ion-exchange chromatography (Dowex 50WX2-100 resin) to isolate the free acid, followed by esterification with ethanol under acidic conditions.

Key Observations :

  • Yields: 65–70% after recrystallization from acetonitrile.
  • Side products include open-chain urea derivatives, minimized by stoichiometric control of phosgene.

Data Table: Cyclization Reaction Optimization

Parameter Optimal Value Yield Impact
Phosgene Equiv 1.2 Maximizes cyclization
Temperature 0°C → RT Prevents over-reaction
Base (NaHCO₃) 10.0 equiv Neutralizes HCl
Solvent Water/DCM Enhances solubility

Methylation of Ethyl 2,5-Dioxoimidazolidine-4-Carboxylate

Dimethyl Carbonate-Mediated Methylation

This approach introduces the methyl group at the 1-position of the imidazolidine ring using dimethyl carbonate (DMC) under basic conditions.

Typical Protocol :

  • Reactants : Ethyl 2,5-dioxoimidazolidine-4-carboxylate (1.0 equiv), DMC (1.5 equiv), potassium carbonate (K₂CO₃, 1.8 equiv).
  • Solvent : Diethylene glycol dimethyl ether.
  • Conditions : 80–120°C, 8–12 hours.
  • Workup : Filtration to remove salts, solvent evaporation, and vacuum distillation.

Key Observations :

  • Yields: 50–60%.
  • Excess DMC (>2.0 equiv) leads to dimethylated byproducts.

Data Table: Methylation Conditions

Condition Effect on Yield Purity
K₂CO₃ (1.8 equiv) Optimal base Reduces side reactions
DMC (1.5 equiv) Balanced reactivity Minimizes over-methylation
Temperature (100°C) Accelerates reaction Requires precise control

Condensation of Ethyl Glyoxylate with Methylurea

One-Pot Synthesis

This method employs a condensation reaction between ethyl glyoxylate and methylurea in the presence of a dehydrating agent.

Typical Protocol :

  • Reactants : Ethyl glyoxylate (1.0 equiv), methylurea (1.1 equiv), acetic acid (AcOH, catalytic).
  • Solvent : Ethanol.
  • Conditions : Reflux (78°C), 4–6 hours.
  • Workup : Cooling, filtration, and recrystallization from ethyl acetate.

Key Observations :

  • Yields: 55–65%.
  • Prolonged reflux (>6 hours) degrades the product.

Data Table: Condensation Reaction Variables

Variable Optimal Value Outcome
Methylurea Equiv 1.1 Ensures complete reaction
AcOH (Catalytic) 0.5% v/v Accelerates cyclization
Reflux Time 4–6 hours Balances yield/purity

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability Cost Efficiency
Cyclization 65–70 Moderate High (phosgene cost)
Methylation 50–60 High Moderate
Condensation 55–65 Low Low

Advantages and Limitations

  • Cyclization : High yields but requires hazardous phosgene.
  • Methylation : Scalable but generates stoichiometric salts.
  • Condensation : Simple setup but lower purity.

Characterization and Quality Control

Analytical Techniques

  • NMR Spectroscopy :
    • ¹H-NMR : δ 1.2–1.5 ppm (CH₃ of ethyl), δ 3.0–3.5 ppm (N–CH₃).
    • ¹³C-NMR : 170–175 ppm (C=O), 60–65 ppm (C–O of ester).
  • IR Spectroscopy : 1700–1750 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O ester).
  • HPLC : Purity >98% using a C18 column (methanol/water, 70:30).

Stability Considerations

  • Storage : –20°C under inert atmosphere (N₂/Ar).
  • Degradation : Hydrolyzes in acidic/basic conditions to 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid.

Industrial-Scale Production Insights

Process Optimization

  • Continuous Flow Reactors : Reduce phosgene handling risks in cyclization.
  • Solvent Recovery : Diethylene glycol dimethyl ether reused after distillation.

化学反应分析

Types of Reactions

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications .

科学研究应用

Chemical Synthesis and Peptide Coupling

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is recognized for its role as an effective coupling reagent in peptide synthesis. Its ability to activate carboxylic acids for amide bond formation makes it valuable in the production of peptides and other complex organic molecules. The compound enhances the efficiency of peptide synthesis by improving yields and reducing side reactions .

Antiviral and Antiparasitic Activity

Recent studies have highlighted the potential of derivatives based on the 2,5-dioxoimidazolidine scaffold, including this compound, as promising antiviral and antiparasitic agents. These compounds have shown significant inhibitory activity against various viruses, including Flaviviridae viruses (such as Hepatitis C Virus) and Trypanosoma species responsible for diseases like Chagas disease . The mechanism involves the inhibition of RNA replication and cell viability, indicating a potential pathway for drug development.

Applications in Agriculture

The compound has been explored for its fungicidal properties. Research indicates that it can be incorporated into formulations aimed at controlling plant pathogenic fungi. Its application in agricultural settings could enhance crop protection strategies against fungal infections, thereby improving yield and sustainability in farming practices .

Structural Modifications for Enhanced Activity

The structural versatility of this compound allows for modifications that can enhance its biological activity. For instance, introducing various substituents on the imidazolidine ring has been shown to affect its pharmacological properties significantly. Such modifications can lead to improved efficacy against targeted pathogens or enhanced stability in biological environments .

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of derivatives based on the compound, researchers synthesized several analogs that exhibited varying degrees of efficacy against different HCV genotypes. The results indicated that specific structural modifications led to enhanced binding affinity and reduced effective concentrations (EC50), showcasing the compound's potential as a lead structure for antiviral drug development .

Case Study: Peptide Synthesis

A comparative study on peptide coupling reagents included this compound among other reagents. The findings demonstrated that this compound provided higher yields in peptide synthesis compared to traditional methods, affirming its utility in organic synthesis applications .

作用机制

The mechanism of action of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

相似化合物的比较

Similar Compounds

  • Ethyl 2,5-dioxoimidazolidine-4-carboxylate
  • Methyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
  • Ethyl 1-methyl-2,5-dioxoimidazolidine-5-carboxylate

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

生物活性

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS No: 21823-24-5) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C7H10N2O4
  • Molecular Weight : Approximately 186.165 g/mol
  • Melting Point : 87-88 °C
  • Solubility : Soluble in various organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent. For instance, preliminary data suggest effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In cell line studies, this compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the dioxo group is critical for its reactivity and interaction with biological targets. Comparisons with related compounds highlight how variations in substituents can affect potency and selectivity:

Compound NameCAS NumberUnique Features
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate21823-24-5Enhanced lipophilicity due to benzyl substitution
Methyl 2,5-dioxoimidazolidine-4-carboxylate45082278Lacks ethyl group; different biological profile
Ethyl 1-methyl-2,5-dioxoimidazolidineN/ASimpler structure may lead to varied activities

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate distribution within biological systems. Further research is necessary to elucidate its metabolism and excretion pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • In Vivo Model for Inflammation : A study using a rat model of induced inflammation demonstrated that administration of this compound significantly reduced paw edema compared to control groups.
  • Cancer Cell Line Studies : In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of colon cancer cells (HT29), with IC50 values indicating substantial cytotoxicity.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis often involves condensation reactions between imidazolidine precursors and ethyl carboxylate derivatives under reflux conditions. For example, analogous procedures use acetic acid as a solvent with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Key parameters include temperature control (reflux duration), stoichiometric ratios of reagents, and purification techniques (e.g., solvent selection for recrystallization). Impurities may arise from incomplete cyclization or side reactions, necessitating TLC or HPLC monitoring .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) is recommended for resolving polar impurities .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify key functional groups (e.g., methyl, carbonyl, and ethyl ester moieties). Peaks near δ 1.2–1.4 ppm (triplet, ethyl CH3_3) and δ 4.1–4.3 ppm (quartet, ethyl CH2_2) are diagnostic for the ester group .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism, solvate formation, or isomerism. For example, the keto-enol tautomerism in dioxoimidazolidine derivatives can lead to split peaks in NMR. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria .
  • Use X-ray crystallography (via SHELXL software) to unambiguously determine the solid-state structure and compare it with solution-phase data .
  • Computational modeling (DFT calculations) can predict stable conformers and validate experimental observations .

Q. What strategies optimize the crystallographic refinement of this compound using SHELX software?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray data (≤ 0.8 Å) is critical. Use synchrotron sources for weakly diffracting crystals.
  • Refinement in SHELXL :
  • Apply restraints for disordered ethyl or methyl groups.
  • Use the TWIN command for handling twinned crystals, common in imidazolidine derivatives .
  • Validate the final model with Rfree_{\text{free}} and electron density maps (e.g., check for residual peaks near carbonyl groups).

Q. How do solvent interactions and storage conditions affect the stability of this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound by reducing hydrolysis, while protic solvents (e.g., water) may promote degradation. Studies on similar compounds show that solvent residues (e.g., 1-methyl-2-pyrrolidone) can alter elemental analysis results, necessitating rigorous drying .
  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the dioxoimidazolidine ring. Monitor stability via periodic HPLC analysis .

Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Retrosynthesis Tools : Platforms like PubChem’s retrosynthesis module use Reaxys and Pistachio databases to propose feasible reaction pathways (e.g., amidation at the carboxylate group or ring-opening reactions) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., carbonyl carbons) or nucleophilic substitution (e.g., methyl groups) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。